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molecular formula C11H13ClO2 B8654463 2-Chloro-3-p-tolyl-propionic acid methyl ester

2-Chloro-3-p-tolyl-propionic acid methyl ester

Cat. No. B8654463
M. Wt: 212.67 g/mol
InChI Key: YVRTYSFWBGXWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700522B2

Procedure details

A solution of sodium nitrite (16.5 g, 0.24 mol) in 50 ml of water is slowly added to a mechanically stirred, acetone-dry ice cooled suspension of p-toluidine (23.5 g, 0.22 mol), 250 ml of acetone and 50 ml of concentrated hydrochloric acid in such manner, that the reaction temperature does not exceed +5° C. The mixture is stirred for 1 hour at +5° C. and then 100 ml of methyl acrylate are added. The suspension is then warmed to +30° C. Copper(I) iodide (1 g, 5 mmol) is added portionwise over 30 minutes such that the temperature of the reaction mixture does not exceed +35° C., and the stirring is continued for an additional 30 minutes at this temperature. The solvent is evaporated under reduced pressure, the residue is diluted with water and extracted with dichloromethane. The combined organic layer is washed with water, dried over magnesium sulfate and evaporated. The residue is purified by chromatography on silica gel (ethyl acetate/hexane 9:1) to obtain 2-chloro-3-p-tolyl-propionic acid methyl ester.
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Copper(I) iodide
Quantity
1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].CC(C)=O.C(=O)=O.N[C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=1.[ClH:20].[C:21]([O:25][CH3:26])(=[O:24])[CH:22]=[CH2:23]>O.[Cu]I.CC(C)=O>[CH3:26][O:25][C:21](=[O:24])[CH:22]([Cl:20])[CH2:23][C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.C(=O)=O
Step Three
Name
Quantity
23.5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Step Five
Name
Copper(I) iodide
Quantity
1 g
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
a mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed +5° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at +5° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is then warmed to +30° C
CUSTOM
Type
CUSTOM
Details
does not exceed +35° C.
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel (ethyl acetate/hexane 9:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C(CC1=CC=C(C=C1)C)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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